1-{[2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(23)13-6-9-20(10-7-13)12-14-17(15-4-3-11-24-15)19-16-5-1-2-8-21(14)16/h1-5,8,11,13H,6-7,9-10,12H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYKRBKKIDCWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CC=C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587720 | |
| Record name | 1-{[2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-29-4 | |
| Record name | 1-{[2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is typically synthesized by:
- Condensation of 2-aminopyridine with α-haloketones or α-haloaldehydes : This reaction forms the imidazo ring fused to the pyridine nucleus.
- Multicomponent reactions : Some protocols use three-component reactions involving 2-aminopyridine, aldehydes, and isocyanides or other reagents to build the imidazo[1,2-a]pyridine core in one pot.
Attachment of the Piperidine-4-carboxylic Acid Moiety
- The piperidine-4-carboxylic acid fragment is linked via a methylene bridge at the 3-position of the imidazo[1,2-a]pyridine.
- This is commonly achieved by alkylation of the imidazo[1,2-a]pyridine intermediate with a suitable piperidine-4-carboxylic acid derivative bearing a leaving group or by reductive amination involving the aldehyde form of the imidazo[1,2-a]pyridine and piperidine-4-carboxylic acid.
Purification and Characterization
- The final compound is purified by recrystallization or chromatographic techniques.
- Characterization is performed using NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 2-Aminopyridine + furan-2-carbaldehyde + α-haloketone, reflux in ethanol or suitable solvent | Formation of 2-(furan-2-yl)imidazo[1,2-a]pyridine core |
| 2 | Alkylation | Intermediate + piperidine-4-carboxylic acid derivative (e.g., piperidine-4-carboxylic acid methyl ester) + base (e.g., K2CO3) | Attachment of piperidine-4-carboxylic acid moiety via methylene bridge |
| 3 | Hydrolysis | Ester hydrolysis under acidic or basic conditions | Free carboxylic acid form of the target compound |
| 4 | Purification | Chromatography or recrystallization | Pure this compound |
Research Findings and Optimization
- Catalysis and Reaction Conditions : Use of catalysts such as indium(III) chloride (InCl3) under ultrasound irradiation has been shown to improve yields and reduce reaction times in related heterocyclic syntheses, suggesting potential for optimization in this compound’s preparation.
- Solvent Effects : Mixed solvents like 50% ethanol-water have been found effective in similar syntheses, balancing solubility and reaction kinetics.
- Temperature and Time : Optimal reaction temperatures around 40 °C and reaction times of 20 minutes under ultrasound irradiation have yielded high product purity and yield in analogous systems.
- Green Chemistry Considerations : One-pot multicomponent reactions reduce the number of purification steps and waste, aligning with sustainable synthesis goals.
Comparative Analysis with Related Compounds
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Core formation | Condensation of 2-aminopyridine with α-haloketones or aldehydes | Reflux in ethanol or other polar solvents |
| Furan introduction | Use of furan-2-carbaldehyde or furan-substituted precursors | May require inert atmosphere to prevent oxidation |
| Piperidine attachment | Alkylation or reductive amination with piperidine-4-carboxylic acid derivatives | Base catalysis (e.g., K2CO3) or reductive agents |
| Catalysts | InCl3 (20 mol%) for related heterocycles | Enhances yield and reduces time under ultrasound |
| Solvent | 50% EtOH/H2O mixture | Balances solubility and reaction rate |
| Temperature | ~40 °C | Optimal for yield and reaction rate |
| Reaction time | 20 min to several hours | Ultrasound irradiation can shorten time |
Chemical Reactions Analysis
Types of Reactions
1-{[2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The imidazo[1,2-a]pyridine moiety can be reduced to form dihydroimidazo derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Furanones and related derivatives.
Reduction: Dihydroimidazo derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-{[2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{[2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs involve substitutions at position 2 of the imidazopyridine ring and modifications to the piperidine-carboxylic acid moiety. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
*Inferred formula; †Calculated based on structural similarity.
Solubility and Lipophilicity
- Furan vs. Thiophene : The furan substituent offers lower lipophilicity (cLogP ~1.5) compared to thiophene (cLogP ~2.2), enhancing aqueous solubility .
- Biphenyl vs. p-Tolyl : Biphenyl analogs (e.g., CAS 881040-45-5) have higher molecular weights (>400 g/mol) and reduced solubility, limiting bioavailability .
Biological Activity
1-{[2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 300.31 g/mol. Its structure includes a furan ring, an imidazo[1,2-a]pyridine moiety, and a piperidine ring, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₄O₃ |
| Molecular Weight | 300.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of imidazo[1,2-a]pyridine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways, leading to reduced cell survival and increased apoptosis rates in cancer cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies revealed that it possesses antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of bacterial protein synthesis .
Anti-inflammatory Effects
Another significant aspect of the compound's biological activity is its anti-inflammatory potential. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By reducing the production of prostaglandins, the compound may alleviate symptoms associated with inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in critical pathways such as inflammation and cancer progression.
- Receptor Interaction : It may interact with specific receptors in cells, modulating their activity and leading to altered cellular responses.
- Gene Expression Modulation : Studies have indicated that this compound can influence gene expression related to oxidative stress and apoptosis .
Study on Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of imidazo[1,2-a]pyridine and tested their anticancer activity against human breast cancer cells (MCF-7). The results indicated that one derivative exhibited IC50 values in the low micromolar range, demonstrating potent cytotoxicity .
Study on Anti-inflammatory Effects
A study published in Pharmacology Reports investigated the anti-inflammatory effects of compounds similar to this compound in a rat model of arthritis. The results showed significant reductions in paw swelling and inflammatory markers compared to control groups .
Q & A
Q. Yield Optimization Strategies :
- Screen catalysts (e.g., Pd(OAc)₂ with XPhos ligands) and solvents (e.g., tert-butanol) to enhance selectivity .
- Adjust reaction temperatures (e.g., 40–100°C for coupling steps) and stoichiometric ratios of reagents .
What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Basic Research Question
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR for structural elucidation; 2D NMR (COSY, HSQC) to resolve complex proton-carbon correlations .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (≥98% purity criteria) using C18 columns and gradient elution .
Q. Example Purity Assessment :
| Parameter | Method | Typical Criteria |
|---|---|---|
| Purity | HPLC-UV | ≥98% |
| Structural Confirmation | ¹H NMR | Match reference |
How can computational tools predict physicochemical properties relevant to drug discovery?
Advanced Research Question
Computational approaches include:
- LogD/pKa Prediction : Tools like MarvinSuite or ACD/Labs to estimate lipophilicity (LogD ~1.5–2.5 at pH 7.4) and ionization states .
- Polar Surface Area (PSA) : Calculated using Molinspiration to assess blood-brain barrier permeability (target PSA: <90 Ų) .
- Molecular Dynamics Simulations : To study binding affinities with biological targets (e.g., enzymes or receptors) .
Validation : Cross-check computational results with experimental data (e.g., experimental LogD via shake-flask method) .
What safety protocols are recommended for handling this compound?
Basic Research Question
Q. Emergency Response :
- Skin Contact : Rinse immediately with water; seek medical attention for irritation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
How can researchers resolve contradictions in pharmacological data across studies?
Advanced Research Question
- Standardized Assays : Replicate studies using uniform protocols (e.g., cell lines, incubation times) .
- Orthogonal Validation : Combine in vitro (e.g., enzyme inhibition) and in vivo models to confirm activity .
- Data Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and contextualize variability .
Example : If conflicting cytotoxicity data arise, verify assay conditions (e.g., ATP vs. MTT assays) and cell viability endpoints .
What strategies guide structure-activity relationship (SAR) studies for derivatives?
Advanced Research Question
- Systematic Substitution : Modify the furan-2-yl group or piperidine moiety to assess impact on target binding .
- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical interactions (e.g., hydrogen bonds with the carboxylic acid group) .
- In Silico Screening : Virtual libraries of analogs to prioritize synthetic targets .
Case Study : Replace the furan with thiophene to evaluate changes in solubility and potency .
How can analytical methods detect and quantify impurities in batch synthesis?
Advanced Research Question
- HPLC-MS : Identify impurities (e.g., unreacted intermediates) with mass accuracy <5 ppm .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to characterize degradation products .
- Reference Standards : Use certified impurities (e.g., tert-butyl derivatives) for calibration .
Q. Example Impurity Profile :
| Impurity ID | Retention Time (min) | Relative Response (%) |
|---|---|---|
| Unreacted Furan | 8.2 | ≤0.1 |
| Oxidized Piperidine | 12.5 | ≤0.3 |
What experimental designs are optimal for evaluating in vivo efficacy?
Advanced Research Question
- Embedded Design : Combine quantitative (e.g., plasma concentration) and qualitative (e.g., behavioral observations) data .
- Dose-Response Studies : Use 3–5 dose levels to establish EC₅₀ and toxicity thresholds .
- Control Groups : Include vehicle controls and reference compounds (e.g., known inhibitors) .
Statistical Power : Calculate sample sizes (n ≥ 6) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
